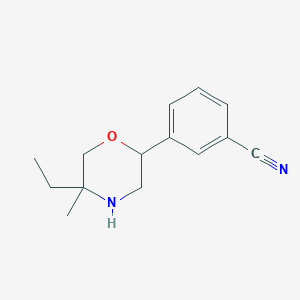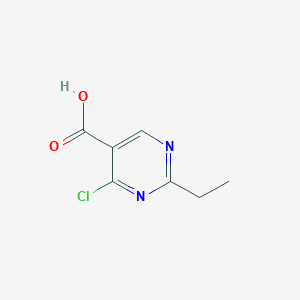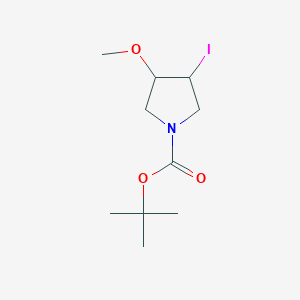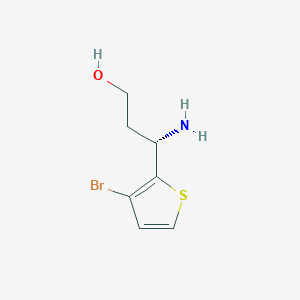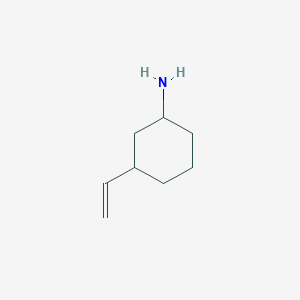
3-Ethenylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylcyclohexan-1-amine is an organic compound with the molecular formula C8H15N It is characterized by a cyclohexane ring substituted with an ethenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylcyclohexan-1-amine typically involves the following steps:
Cyclohexanone to Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.
Beckmann Rearrangement: The cyclohexanone oxime undergoes Beckmann rearrangement to form caprolactam.
Hydrolysis: Caprolactam is hydrolyzed to form 3-aminocyclohexanone.
Vinylation: Finally, 3-aminocyclohexanone is subjected to vinylation using acetylene gas in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethenylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of amine receptors and neurotransmitter analogs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethenylcyclohexan-1-amine involves its interaction with biological targets such as amine receptors. It can act as a ligand, binding to these receptors and modulating their activity. The molecular pathways involved include signal transduction mechanisms that influence neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar structure but lacks the ethenyl group.
3-Cyclohexen-1-amine: Similar structure but with a double bond in the cyclohexane ring.
N-Vinylcyclohexylamine: Similar structure but with the vinyl group attached to the nitrogen atom.
Uniqueness: 3-Ethenylcyclohexan-1-amine is unique due to the presence of both an ethenyl group and an amine group on the cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2 |
InChI-Schlüssel |
YUFHIVZCQWFSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


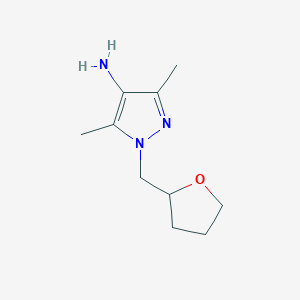
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
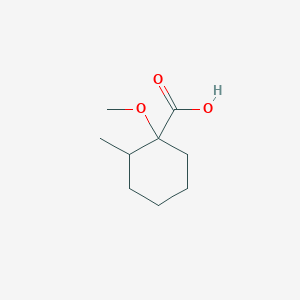
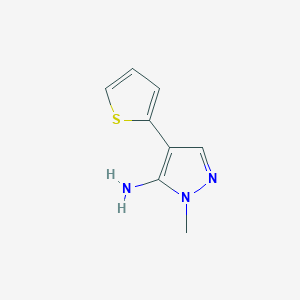
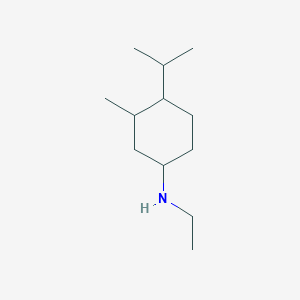

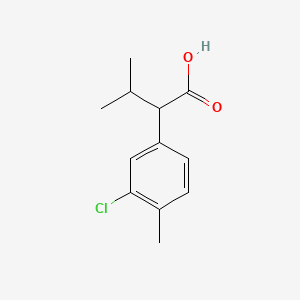
![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
